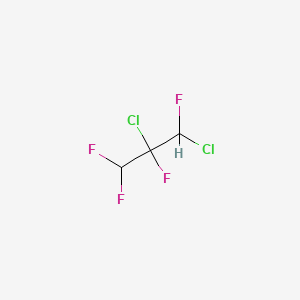
1,2-Dichloro-1,2,3,3-tetrafluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1,2,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄. It is a derivative of propane, where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-1,2,3,3-tetrafluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,2,3,3-tetrafluoropropane with chlorine gas under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron chloride, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The reaction conditions are carefully monitored to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dichloro-1,2,3,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Major Products:
Substitution Reactions: Products include various substituted fluoropropanes or chloropropanes.
Elimination Reactions: Products include tetrafluoropropene or dichloropropene
Aplicaciones Científicas De Investigación
1,2-Dichloro-1,2,3,3-tetrafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes .
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-1,2,3,3-tetrafluoropropane involves its interaction with nucleophiles and bases. The presence of electronegative chlorine and fluorine atoms makes the carbon atoms in the molecule electrophilic, facilitating nucleophilic attack. This leads to substitution or elimination reactions, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
- 1,1-Dichloro-2,2,3,3-tetrafluoropropane
- 2,3-Dichloro-1,1,1,3-tetrafluoropropane
- 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Uniqueness: 1,2-Dichloro-1,2,3,3-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
425-94-5 |
|---|---|
Fórmula molecular |
C3H2Cl2F4 |
Peso molecular |
184.94 g/mol |
Nombre IUPAC |
1,2-dichloro-1,2,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-1(6)3(5,9)2(7)8/h1-2H |
Clave InChI |
WHPKSWFREPSUCO-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)Cl)(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


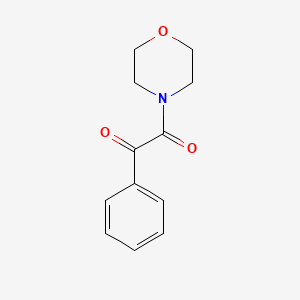
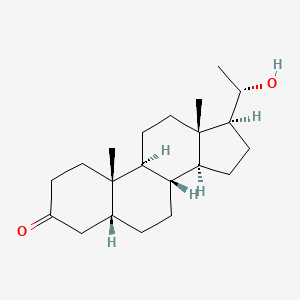


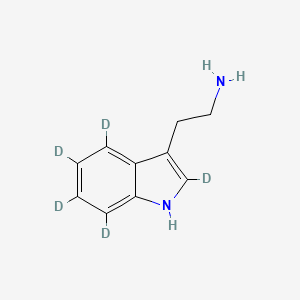

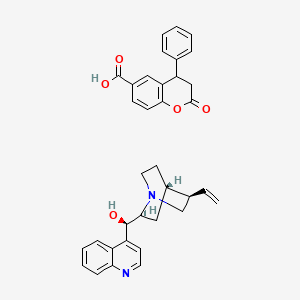
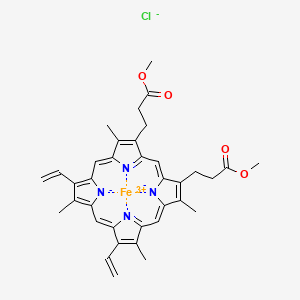
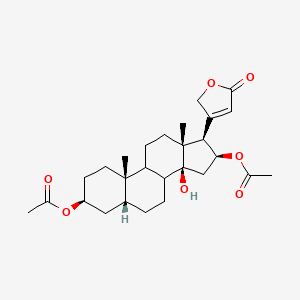
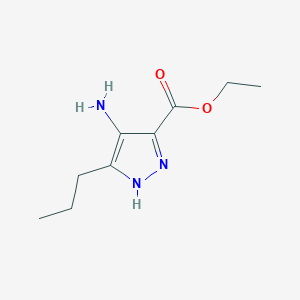
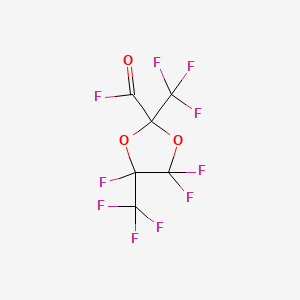
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
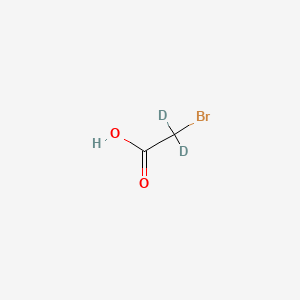
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
